molecular formula C15H21NO B2971190 (1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 70243-51-5

(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B2971190
CAS No.: 70243-51-5
M. Wt: 231.339
InChI Key: DNAGSRDCXSVFLX-FICVDOATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3r,5S)-9-Benzyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a bicyclo[331]nonane framework

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Heterocyclic compounds, such as benzothiazoles and benzodiazepines, are foundational in pharmaceutical chemistry due to their diverse biological activities. These compounds are involved in a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments. For instance, benzothiazole derivatives have been identified for their antimicrobial and antiviral properties, offering potential pathways for drug discovery and development (Elamin, Elaziz, & Abdallah, 2020). Similarly, benzodiazepines, which include structures related to the bicyclic nonan-ol framework, have been extensively studied for their bioactivities, leading to the development of compounds with anticonvulsant, anti-anxiety, and hypnotic effects (Teli, Teli, & Soni, 2023).

Material Science and Organic Light Emitting Diodes (OLEDs)

In material science, particularly in the development of organic light emitting diodes (OLEDs), cyclometalating ligands, which could theoretically include structures similar to "(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol", play a crucial role. These ligands are essential for obtaining highly emissive phosphors that can emit across the whole visible spectrum, thus enhancing the performance of OLEDs (Chi & Chou, 2010).

Antibacterial and Antifungal Applications

The search for effective antimicrobials against multidrug-resistant pathogens has led to the exploration of cyanobacterial compounds. Cyanobacteria produce a range of chemical structures, including those with heterocyclic rings, showing potent antibacterial, antifungal, and antimycobacterial activities. This research underscores the potential of natural compounds in addressing drug resistance and developing new therapies (Swain, Paidesetty, & Padhy, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the formation of the bicyclic core followed by the introduction of the benzyl group. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by functionalization steps to introduce the hydroxyl and benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous

Properties

IUPAC Name

(1S,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2/t13-,14+,15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAGSRDCXSVFLX-YIONKMFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216665
Record name 9-exo-9-(Phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2291-60-3
Record name 9-exo-9-(Phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.